Ribose-1-phosphate

説明

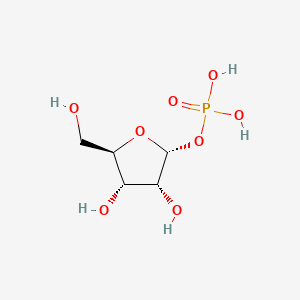

Structure

3D Structure

特性

分子式 |

C5H11O8P |

|---|---|

分子量 |

230.11 g/mol |

IUPAC名 |

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |

InChIキー |

YXJDFQJKERBOBM-TXICZTDVSA-N |

SMILES |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O |

正規SMILES |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |

物理的記述 |

Solid |

製品の起源 |

United States |

Foundational & Exploratory

The Pivotal Role of Ribose-1-Phosphate in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose-1-phosphate (R1P) is a critical intermediate metabolite that sits (B43327) at the crossroads of several key pathways, most notably purine (B94841) metabolism. Its production and consumption are tightly regulated, and dysregulation of its metabolic network is implicated in various pathologies, including immunodeficiencies and cancer. This technical guide provides an in-depth exploration of the multifaceted role of R1P in purine metabolism, detailing its synthesis, degradation, and regulatory functions. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding and further investigation into this vital metabolic nexus.

Introduction

Purine nucleotides are fundamental building blocks for nucleic acid synthesis, cellular energy currency (ATP, GTP), and signaling molecules. The cellular pool of purines is maintained through two main pathways: the de novo synthesis pathway and the salvage pathway. This compound (R1P) is a key player in the purine salvage pathway, which recycles purine bases from the degradation of nucleotides. This pathway is energetically favorable compared to the de novo synthesis and is essential in certain tissues with high energy demands or limited de novo synthetic capacity. Understanding the intricate role of R1P is paramount for developing therapeutic strategies that target purine metabolism in various diseases.

Synthesis and Degradation of this compound

The primary route for R1P generation within the context of purine metabolism is through the phosphorolytic cleavage of purine nucleosides, a reaction catalyzed by Purine Nucleoside Phosphorylase (PNP) .[1][2][3] PNP reversibly breaks down inosine (B1671953) and guanosine (B1672433) into their respective purine bases (hypoxanthine and guanine) and R1P.[2]

The degradation or conversion of R1P is primarily mediated by Phosphopentomutase , which catalyzes the reversible isomerization of R1P to Ribose-5-phosphate (R5P).[4][5][6][7][8] R5P can then enter the pentose (B10789219) phosphate (B84403) pathway or be converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical precursor for both de novo purine synthesis and the salvage of purine bases.[4][7]

Signaling Pathways and Logical Relationships

The metabolic fate of R1P is intricately linked to the overall state of purine metabolism. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and regulatory loops involving R1P.

Quantitative Data

The enzymatic reactions involving R1P are characterized by specific kinetic parameters. A summary of available data is presented below for key enzymes.

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Inhibitors (Ki) | Reference(s) |

| Purine Nucleoside Phosphorylase (PNP) | Inosine | Human Erythrocytes | 45 | 22.5 | Forodesine (BCX-1777), Ulodesine (BCX-4208) | [9] |

| Purine Nucleoside Phosphorylase (PNP) | Guanosine | Calf Spleen | - | 22 s-1 (kcat) | Acyclovir diphosphate | [2] |

| Purine Nucleoside Phosphorylase (PNP) | This compound | Human Erythrocytes | 26 | - | 5-Iodoribose 1-phosphate (26 µM) | [10] |

| Phosphopentomutase (PPM) | This compound | Bacillus cereus | 130 | 1.2 | - | [6] |

| Phosphopentomutase (PPM) | Ribose-5-Phosphate | Bacillus cereus | 300 | 0.8 | - | [6] |

Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Experimental Protocols

Measurement of Purine Nucleoside Phosphorylase (PNP) Activity

This protocol is a generalized procedure based on commercially available colorimetric and fluorometric assay kits.[3][9][11][12]

Principle: PNP activity is determined by measuring the amount of hypoxanthine produced from the phosphorolysis of inosine. The hypoxanthine is then converted to uric acid by xanthine oxidase, which can be measured colorimetrically at 293 nm, or it can be used in a coupled reaction to produce a fluorescent product.[9][12]

Materials:

-

96-well microplate (UV-transparent for colorimetric assay, white or black for fluorometric assay)

-

Microplate reader capable of measuring absorbance at 293 nm or fluorescence at Ex/Em = 535/587 nm

-

PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Inosine substrate solution

-

Developer/Enzyme Mix (containing xanthine oxidase for colorimetric assay or a proprietary mix for fluorometric assay)

-

PNP Positive Control (purified PNP enzyme)

-

Protease Inhibitor Cocktail

-

Dounce homogenizer or sonicator

-

Microcentrifuge

Procedure:

-

Sample Preparation:

-

Tissues: Homogenize ~100 mg of tissue in 300 µL of cold PNP Assay Buffer containing protease inhibitors.[9][12] Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[9][11]

-

Cells: Resuspend 1-5 x 106 cells in 150-300 µL of cold PNP Assay Buffer with protease inhibitors.[9][12] Disrupt cells by pipetting or sonication. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[9][11]

-

-

Assay Protocol:

-

Add 2-50 µL of the sample lysate to wells of the 96-well plate.

-

For a positive control, add a known amount of purified PNP enzyme.

-

For a background control, add PNP Assay Buffer instead of the sample.

-

Adjust the final volume in all wells to 50 µL with PNP Assay Buffer.

-

Prepare a Reaction Mix containing the Inosine Substrate and the Developer/Enzyme Mix according to the manufacturer's instructions.

-

Add 50 µL of the Reaction Mix to each well to initiate the reaction.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of change in absorbance or fluorescence (ΔOD/min or ΔRFU/min).

-

Subtract the rate of the background control from the sample rates.

-

PNP activity is typically expressed as units per mg of protein, where one unit is the amount of enzyme that converts 1.0 µmole of inosine to hypoxanthine per minute.

-

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of R1P in biological samples.

Principle: R1P is extracted from cells or tissues, separated from other metabolites by High-Performance Liquid Chromatography (HPLC), and detected and quantified by tandem Mass Spectrometry (MS/MS).

Materials:

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

-

Chromatography column suitable for polar analytes (e.g., HILIC or porous graphitic carbon)

-

Extraction solvent (e.g., cold methanol/water mixture)

-

Internal standard (e.g., a stable isotope-labeled R1P)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Extraction:

-

For tissues, homogenize a known weight of frozen tissue in a specific volume of cold extraction solvent.[13]

-

For cultured cells, rapidly quench metabolism by aspirating the medium and adding cold extraction solvent. Scrape the cells and collect the extract.

-

Vortex the samples vigorously and centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet proteins and cellular debris.[13][14]

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

Add the internal standard to the extracts.

-

Filter the extracts through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

HPLC-MS/MS Analysis:

-

Inject a defined volume of the prepared sample onto the HPLC column.

-

Separate the metabolites using an appropriate gradient of mobile phases. For HILIC, a typical gradient would be from high to low organic solvent concentration.

-

The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for R1P and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of R1P.

-

Quantify the amount of R1P in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Role in Disease and Drug Development

PNP Deficiency

A genetic deficiency in PNP leads to a severe T-cell immunodeficiency.[2][12][15][16][17] The absence of PNP activity results in the accumulation of its substrates, particularly deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP).[2] Elevated levels of dGTP are toxic to T-lymphocytes, leading to their depletion.[2] This highlights the critical role of the purine salvage pathway, and by extension R1P metabolism, in normal immune function. Treatment options for PNP deficiency include hematopoietic stem cell transplantation.[12][16][17]

Cancer

The altered metabolic landscape of cancer cells, including an increased reliance on salvage pathways for nucleotide synthesis, makes enzymes in the R1P metabolic network attractive targets for therapeutic intervention.[18] Rapidly proliferating cancer cells have a high demand for nucleotides, and targeting the salvage pathway can be a strategy to inhibit their growth.

PNP Inhibitors: Several PNP inhibitors have been developed with the aim of inducing T-cell cytotoxicity for the treatment of T-cell malignancies and autoimmune diseases.[1][3][4][19] Forodesine (BCX-1777) and Ulodesine (BCX-4208) are examples of potent PNP inhibitors that have been investigated in clinical trials.[1] By blocking PNP, these drugs lead to an accumulation of dGTP in T-cells, inducing apoptosis.[3]

Gout

While not directly caused by R1P dysregulation, the broader context of purine metabolism is central to the pathophysiology of gout. Gout is characterized by hyperuricemia, an overproduction or underexcretion of uric acid, the end product of purine degradation. The flux through the purine salvage and de novo synthesis pathways, which are interconnected via R1P and PRPP, influences the overall rate of purine catabolism and uric acid formation.

Conclusion

This compound is a pivotal metabolite in purine metabolism, linking the salvage of purine bases to the central pathways of nucleotide synthesis and energy metabolism. Its synthesis and degradation are tightly controlled by enzymes such as Purine Nucleoside Phosphorylase and Phosphopentomutase. The critical role of R1P in maintaining the purine nucleotide pool is underscored by the severe immunodeficiency that results from PNP deficiency. Furthermore, the enzymes involved in R1P metabolism have emerged as important therapeutic targets for cancer and autoimmune diseases. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further explore the complexities of R1P metabolism and harness this knowledge for the development of novel therapeutic strategies.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. Purine nucleoside phosphorylase deficiency - Wikipedia [en.wikipedia.org]

- 3. What are PNP inhibitors and how do they work? [synapse.patsnap.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Phosphopentomutase - Wikipedia [en.wikipedia.org]

- 6. Molecular differences between a mutase and a phosphatase: Investigations of the activation step in Bacillus cereus phosphopentomutase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentose phosphates in nucleoside interconversion and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for the determination of intracellular levels of ribose phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purine nucleoside phosphorylases: properties, functions, and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sketchviz.com [sketchviz.com]

- 11. An enzymatic radioactive assay to determine ribose 1-phosphate in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purine nucleoside phosphorylase deficiency | Immune Deficiency Foundation [primaryimmune.org]

- 13. iscrm.uw.edu [iscrm.uw.edu]

- 14. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. UpToDate 2018 [doctorabad.com]

- 16. Orphanet: Purine nucleoside phosphorylase deficiency [orpha.net]

- 17. Purine nucleoside phosphorylase deficiency | Research Starters | EBSCO Research [ebsco.com]

- 18. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Enzymatic Synthesis of α-D-Ribose-1-Phosphate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Ribose-1-phosphate (R1P) is a pivotal intermediate in nucleoside metabolism and a critical precursor for the enzymatic synthesis of a wide array of nucleoside analogues, which are cornerstones in the development of antiviral and anticancer therapeutics. The inherent instability and challenges associated with the chemical synthesis of R1P have propelled the development of robust enzymatic methodologies. This technical guide provides a comprehensive overview of the core enzymatic strategies for R1P synthesis, focusing on the use of nucleoside phosphorylases and phosphopentomutase. We present a detailed analysis of various approaches, including reversible and irreversible phosphorolysis of nucleosides and the isomerization of ribose-5-phosphate. This guide offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the key enzymatic pathways and workflows to empower researchers in the efficient production of this valuable biomolecule.

Introduction

The enzymatic production of α-D-Ribose-1-phosphate offers significant advantages over chemical synthesis, primarily due to its stereospecificity, milder reaction conditions, and often higher yields. The two principal enzymatic routes to R1P are:

-

Phosphorolysis of Nucleosides: Catalyzed by nucleoside phosphorylases (NPs), this reaction involves the cleavage of the glycosidic bond of a nucleoside in the presence of inorganic phosphate (B84403) (Pi) to yield R1P and the corresponding nucleobase.

-

Isomerization of Ribose-5-phosphate: Phosphopentomutase (PPM) catalyzes the reversible conversion of D-ribose-5-phosphate (R5P) to R1P.

This guide will delve into the specifics of these enzymatic pathways, providing the necessary data and protocols for their successful implementation in a laboratory setting.

Enzymatic Approaches for α-D-Ribose-1-Phosphate Synthesis

Nucleoside Phosphorylase-Mediated Synthesis

Nucleoside phosphorylases (NPs) are a class of enzymes that reversibly catalyze the phosphorolytic cleavage of nucleosides.[1] The general reaction is as follows:

Nucleoside + Phosphate ⇌ α-D-Ribose-1-phosphate + Nucleobase

The equilibrium of this reaction is a critical factor influencing the yield of R1P. Different strategies have been developed to drive the reaction towards the synthesis of R1P.

The use of readily available and inexpensive natural nucleosides like uridine (B1682114) or guanosine (B1672433) is an attractive approach. However, the thermodynamic equilibrium of the reaction often favors nucleoside synthesis over phosphorolysis, leading to low yields of R1P.[1][2] To overcome this, a large excess of phosphate is typically required.[3]

-

Uridine Phosphorylase (UP): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and R1P.[4]

-

Purine (B94841) Nucleoside Phosphorylase (PNP): PNP acts on purine nucleosides such as inosine (B1671953) and guanosine to produce R1P and the corresponding purine base.[5]

To circumvent the issue of unfavorable equilibrium, a highly efficient method utilizing 7-methylguanosine (B147621) has been developed.[6][7] The enzymatic phosphorolysis of 7-methylguanosine by purine nucleoside phosphorylase is nearly irreversible due to the precipitation of the resulting 7-methylguanine (B141273) from the reaction mixture. This approach leads to near-quantitative yields of R1P.[6]

A significant advancement in R1P synthesis is the development of a biocatalytic cascade that couples the phosphorolysis of guanosine with the enzymatic deamination of the guanine (B1146940) byproduct.[2][8] A thermostable guanine deaminase is used to convert guanine to xanthine (B1682287), which is poorly soluble and precipitates from the reaction, thereby driving the equilibrium towards R1P formation. This one-pot synthesis method can achieve high yields of up to 79% with high purity.[2][8]

Phosphopentomutase-Mediated Synthesis

Phosphopentomutase (PPM), also known as phosphodeoxyribomutase, catalyzes the reversible isomerization of D-ribose-5-phosphate (R5P) to α-D-ribose-1-phosphate.[9][10]

α-D-Ribose-1-phosphate ⇌ D-Ribose-5-phosphate

This enzyme is crucial in the pentose (B10789219) phosphate pathway and purine metabolism.[9] The reaction requires a catalytic amount of a diphosphate (B83284) cofactor, such as α-D-glucose-1,6-bisphosphate.[9] This method is particularly useful when R5P is a more accessible starting material.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the synthesis of α-D-Ribose-1-phosphate.

Table 1: Kinetic Parameters of Nucleoside Phosphorylases

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Escherichia coli | Inosine | - | - | 7.4 | 25 | |

| Escherichia coli | Guanosine | - | - | 7.4 | 25 | |

| Escherichia coli | Uridine | - | - | 6.0-8.0 | 40 | [11] |

| Calf Spleen | Guanosine | 100 | - | 7.1 | 25 | [12] |

| Bacillus stearothermophilus | Inosine | - | - | - | 60-70 | [13] |

| Thermus thermophilus | Uridine | - | - | 4.0-10.0 | 60-90 | [14] |

Note: Comprehensive kinetic data is often context-dependent and may vary based on assay conditions. The provided data is for comparative purposes.

Table 2: Yields of α-D-Ribose-1-phosphate Synthesis

| Method | Starting Material | Key Enzyme(s) | Yield | Purity | Reference(s) |

| Reversible Phosphorolysis | Uridine | Uridine Phosphorylase | 25-31% | - | [8] |

| Irreversible Phosphorolysis | 7-Methylguanosine | Purine Nucleoside Phosphorylase | 74-94% | >99% (HPLC) | [6][7] |

| Biocatalytic Cascade | Guanosine | Purine Nucleoside Phosphorylase, Guanine Deaminase | up to 79% | 94% | [2][8] |

Experimental Protocols

Protocol 1: Synthesis of α-D-Ribose-1-phosphate Barium Salt via Irreversible Phosphorolysis of 7-Methylguanosine

This protocol is adapted from Varizhuk et al. (2022).[6][7]

Materials:

-

7-Methylguanosine hydroiodide salt

-

Potassium phosphate buffer (pH 7.5)

-

Purine Nucleoside Phosphorylase (PNP) from E. coli

-

Barium chloride (BaCl₂) solution

Procedure:

-

Dissolve 7-methylguanosine hydroiodide salt in potassium phosphate buffer.

-

Add Purine Nucleoside Phosphorylase to the solution.

-

Incubate the reaction mixture at 37°C with gentle shaking. Monitor the reaction progress by HPLC until the starting material is consumed.

-

Upon completion, terminate the reaction by heating to denature the enzyme.

-

Centrifuge the mixture to remove the denatured enzyme and precipitated 7-methylguanine.

-

To the supernatant, add an aqueous solution of barium chloride to precipitate the barium salt of α-D-Ribose-1-phosphate.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate with cold water and then with ethanol.

-

Dry the resulting white powder under vacuum to obtain α-D-Ribose-1-phosphate barium salt.

Protocol 2: One-Pot Synthesis of α-D-Ribose-1-phosphate via a Biocatalytic Cascade

This protocol is based on the work of Motter et al. (2024).[2][8][15]

Materials:

-

Guanosine

-

Potassium phosphate buffer (pH 7.5)

-

Thermostable Purine Nucleoside Phosphorylase (e.g., from Thermus thermophilus)

-

Thermostable Guanine Deaminase (e.g., from Deinococcus geothermalis)

-

Magnesium chloride (MgCl₂)

-

Ammonium chloride (NH₄Cl)

-

Barium chloride (BaCl₂) solution

-

Ethanol

Procedure:

-

Dissolve guanosine in potassium phosphate buffer.

-

Add the thermostable Purine Nucleoside Phosphorylase and Guanine Deaminase to the reaction mixture.

-

Incubate the reaction at an elevated temperature (e.g., 50-60°C) with stirring. Monitor the conversion of guanosine by HPLC.

-

Once maximum conversion is reached, terminate the reaction by cooling and remove the enzymes (e.g., by heat denaturation followed by centrifugation or by ultrafiltration).

-

Adjust the pH of the supernatant to approximately 7 to precipitate the xanthine byproduct.

-

Remove the precipitated xanthine by centrifugation.

-

To the resulting supernatant, add solutions of NH₄Cl and MgCl₂ to precipitate excess phosphate.

-

After removing the phosphate precipitate by centrifugation, add BaCl₂ solution to the supernatant to precipitate the α-D-Ribose-1-phosphate barium salt.

-

Collect, wash, and dry the product as described in Protocol 1.

Protocol 3: Preparation of α-D-Ribose-1-phosphate bis(cyclohexylammonium) salt

The bis(cyclohexylammonium) salt of R1P can be prepared from the barium salt.[6]

Materials:

-

α-D-Ribose-1-phosphate barium salt

-

Dowex 50W-X8 resin (H⁺ form)

-

Ethanol

Procedure:

-

Prepare a slurry of the α-D-Ribose-1-phosphate barium salt in water.

-

Pass the slurry through a column packed with Dowex 50W-X8 resin (H⁺ form) to exchange Ba²⁺ for H⁺.

-

Immediately neutralize the acidic eluate with cyclohexylamine to a pH of approximately 8.

-

Concentrate the solution under reduced pressure.

-

Add ethanol and acetone to the concentrated solution to precipitate the bis(cyclohexylammonium) salt.

-

Collect the precipitate by filtration, wash with acetone, and dry under vacuum.

Visualizing the Pathways and Workflows

Enzymatic Pathways

Caption: Core enzymatic pathways for α-D-Ribose-1-phosphate synthesis.

Biocatalytic Cascade Workflow

Caption: Workflow for the biocatalytic cascade synthesis of R1P.

Irreversible Phosphorolysis Workflow

Caption: Workflow for irreversible phosphorolysis using 7-methylguanosine.

Conclusion

The enzymatic synthesis of α-D-Ribose-1-phosphate represents a powerful and efficient alternative to traditional chemical methods. The choice of the optimal enzymatic strategy depends on factors such as the availability and cost of the starting materials, the desired yield and purity, and the scale of the synthesis. The irreversible phosphorolysis of 7-methylguanosine offers a straightforward route to high-purity R1P with excellent yields. For a more cost-effective and sustainable approach, the biocatalytic cascade using natural guanosine and a guanine deaminase presents a highly promising one-pot synthesis. Furthermore, the phosphopentomutase-catalyzed isomerization provides a valuable route when D-ribose-5-phosphate is the preferred precursor. This guide provides the foundational knowledge, quantitative data, and detailed protocols to enable researchers to successfully produce α-D-Ribose-1-phosphate for their specific applications in drug discovery and development.

References

- 1. Presence of a Novel Phosphopentomutase and a 2-Deoxyribose 5-Phosphate Aldolase Reveals a Metabolic Link between Pentoses and Central Carbon Metabolism in the Hyperthermophilic Archaeon Thermococcus kodakaraensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A deamination-driven biocatalytic cascade for the synthesis of this compound - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02955K [pubs.rsc.org]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. Thermophilic nucleoside phosphorylases: Their properties, characteristics and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphopentomutase - Wikipedia [en.wikipedia.org]

- 10. Human Metabolome Database: Showing Protein Phosphopentomutase (HMDBP12270) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. Purine nucleoside phosphorylase. Kinetic mechanism of the enzyme from calf spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production of 5-methyluridine by immobilized thermostable purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase from Bacillus stearothermophilus JTS 859 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Peculiar Case of the Hyper‐thermostable Pyrimidine Nucleoside Phosphorylase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A deamination-driven biocatalytic cascade for the synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Ribose-1-Phosphate: A Pivotal Intermediate in Pyrimidine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribose-1-phosphate (R1P) is a key metabolic intermediate that plays a central role in the salvage pathway of pyrimidine (B1678525) nucleotide synthesis. This pathway is crucial for recycling pyrimidine bases from the degradation of DNA and RNA, providing an energy-efficient alternative to de novo synthesis. The enzymes thymidine (B127349) phosphorylase and uridine (B1682114) phosphorylase are the primary catalysts in the reversible reactions that produce and consume R1P, linking it directly to the availability of pyrimidine nucleosides. Understanding the intricate kinetics and regulation of these enzymes, as well as the metabolic fate of R1P, is of paramount importance for researchers in metabolic diseases and for professionals in drug development, particularly in the fields of oncology and antiviral therapies. This technical guide provides a comprehensive overview of the role of this compound in pyrimidine metabolism, including quantitative data, detailed experimental protocols, and visualizations of the associated pathways.

The Core Role of this compound in the Pyrimidine Salvage Pathway

The pyrimidine salvage pathway facilitates the conversion of pre-existing pyrimidine bases (uracil and thymine) and their corresponding nucleosides (uridine and thymidine) into nucleotides, which can then be incorporated into newly synthesized nucleic acids. This compound is a critical link in this process, acting as the donor of the ribose moiety for the synthesis of uridine and 2'-deoxythis compound for the synthesis of thymidine.

The key enzymatic reactions involving this compound in pyrimidine metabolism are:

-

Uridine Phosphorylase (UPase): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and this compound.[1][2][3] The reaction can proceed in either direction, depending on the relative concentrations of the substrates and products.[4]

-

Uridine + Phosphate (B84403) ⇌ Uracil + this compound [1]

-

-

Thymidine Phosphorylase (TPase): Also known as platelet-derived endothelial cell growth factor (PD-ECGF), this enzyme catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-α-D-ribose 1-phosphate.[5]

-

Thymidine + Phosphate ⇌ Thymine + 2-deoxy-α-D-ribose 1-phosphate [5]

-

The this compound generated from these reactions can be interconverted with ribose-5-phosphate (B1218738) by the enzyme phosphopentomutase, linking it to the pentose (B10789219) phosphate pathway and the synthesis of phosphoribosyl pyrophosphate (PRPP), a key precursor for de novo nucleotide synthesis.[6]

Quantitative Data

A thorough understanding of the kinetics of the enzymes involved in this compound metabolism is essential for predicting metabolic flux and for the design of effective therapeutic agents. The following tables summarize key kinetic parameters for human thymidine phosphorylase and uridine phosphorylase.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Source Organism | Reference |

| Thymidine Phosphorylase | Thymidine | 284 ± 55 | - | Human Liver | [7] |

| Thymidine Phosphorylase | Thymidine | 110 | 12.5 | Human (Recombinant) | [8] |

| Uridine Phosphorylase 1 | Uridine | ~1500 | - | Human (Recombinant) | [9] |

| Uridine Phosphorylase | Uridine | 670 | - | Giardia lamblia | [10] |

| Table 1: Michaelis-Menten Constants (K_m_) and Maximum Reaction Velocities (V_max_) for Key Enzymes in this compound Metabolism. |

| Enzyme | Inhibitor | K_i_ (µM) | Type of Inhibition | Reference |

| Thymidine Phosphorylase | Tipiracil (TPI) | 0.017 | Competitive | [11] |

| Thymidine Phosphorylase | 7-deazaxanthine | 41.0 ± 1.63 | - | [12] |

| Thymidine Phosphorylase | Masoprocol | 25.6 ± 0.008 | Competitive | [12] |

| Uridine Phosphorylase | 6-Methyl-5-nitrouracil | 10 | Competitive | [10] |

| Uridine Phosphorylase | 6-Amino-5-nitrouracil | 12 | Competitive | [10] |

| Uridine Phosphorylase | 5-Benzylacyclouridine | 44 | Competitive | [10] |

| Uridine Phosphorylase | 5-Nitouracil | 56 | Competitive | [10] |

| Uridine Phosphorylase | 5-Fluorouracil | 119 | Competitive | [10] |

| Uridine Phosphorylase | 5-Bromouracil | 230 | Competitive | [10] |

| Uridine Phosphorylase | 5-(3-benzyloxybenzyl)-1-[(2'-hydroxy-1'-hydroxymethyl)methyl]uracil (HM-BBAU) | 0.15 | Competitive | |

| Table 2: Inhibition Constants (K_i) for Inhibitors of Thymidine Phosphorylase and Uridine Phosphorylase. |

The intracellular concentration of this compound is tightly regulated and can vary depending on the cell type and metabolic state. While specific concentrations are not widely reported and can be challenging to measure due to the rapid turnover of this metabolite, methods for its quantification are available and crucial for detailed metabolic studies.[6]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the study of this compound metabolism. This section provides detailed protocols for key assays.

Protocol 1: Spectrophotometric Assay for Thymidine Phosphorylase Activity

This method measures the activity of thymidine phosphorylase by monitoring the decrease in absorbance at 290 nm as thymidine is converted to thymine.[13]

Materials:

-

200 mM Potassium Phosphate Buffer, pH 7.4 at 25°C

-

1 mM Thymidine Solution (in 200 mM Potassium Phosphate Buffer, pH 7.4)

-

10 mM Potassium Phosphate Buffer, pH 7.0 at 25°C (Enzyme Diluent)

-

Thymidine Phosphorylase Enzyme Solution (1-2 units/mL in cold Enzyme Diluent)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding 3.00 mL of 1 mM Thymidine Solution.

-

Equilibrate the cuvette to 25°C in the spectrophotometer.

-

Monitor the absorbance at 290 nm until a stable baseline is achieved (initial absorbance should be between 1.8 and 1.95).

-

To a blank cuvette, add 0.03 mL of Enzyme Diluent.

-

To the sample cuvette, initiate the reaction by adding 0.03 mL of the Thymidine Phosphorylase Enzyme Solution.

-

Immediately mix the contents of the cuvette by inversion.

-

Record the decrease in absorbance at 290 nm for approximately 5 minutes.

-

Determine the maximum linear rate of absorbance change per minute (ΔA_290nm_/min) for both the test and blank samples.

Calculation of Enzyme Activity:

-

3.03: Total volume of the assay in mL.

-

1.0: Difference in the millimolar extinction coefficient between thymidine and thymine at 290 nm.

-

0.03: Volume of the enzyme solution in mL.

One unit of thymidine phosphorylase is defined as the amount of enzyme that converts 1.0 µmole of thymidine to thymine per minute at pH 7.4 at 25°C.[13]

Protocol 2: HPLC-Based Assay for Uridine Phosphorylase Activity

This method quantifies uridine phosphorylase activity by measuring the formation of uracil from uridine using High-Performance Liquid Chromatography (HPLC). A similar protocol can be adapted from thymidine phosphorylase assays.[14][15]

Materials:

-

Enzyme extract (e.g., cell lysate)

-

Reaction Buffer: 0.1 M Tris-HCl, pH 7.5

-

10 mM Uridine solution

-

100 mM Potassium Phosphate solution, pH 7.5

-

0.55 M Perchloric Acid (PCA)

-

HPLC system with a C18 reverse-phase column and UV detector (260 nm)

-

Mobile Phase: e.g., 20 mM Potassium Phosphate Monobasic (KH_2_PO_4_), pH 5.6, with a methanol (B129727) gradient.

-

Uracil and Uridine standards for calibration curve

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following:

-

Enzyme extract (e.g., 10-50 µg of protein)

-

Reaction Buffer to a final volume of 90 µL.

-

10 µL of 100 mM Potassium Phosphate solution.

-

-

Prepare a blank reaction for each sample by omitting the enzyme extract or by adding it after the stop solution.

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM Uridine solution (final concentration 1 mM).

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 100 µL of ice-cold 0.55 M PCA.

-

Vortex and keep the tubes on ice for 10 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for HPLC analysis.

-

-

HPLC Analysis:

-

Inject an appropriate volume of the supernatant (e.g., 20 µL) onto the C18 column.

-

Elute with the mobile phase at a constant flow rate.

-

Monitor the absorbance at 260 nm.

-

Identify and quantify the uracil peak based on the retention time and the calibration curve generated with uracil standards.

-

-

Calculation of Enzyme Activity:

-

Calculate the amount of uracil produced (in nmol) from the calibration curve.

-

Enzyme activity is typically expressed as nmol of uracil formed per minute per mg of protein.

-

Protocol 3: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Cultured cells

-

Cold PBS (Phosphate-Buffered Saline)

-

Extraction Solvent (e.g., 80% methanol, -80°C)

-

Internal Standard (e.g., ¹³C-labeled this compound)

-

LC-MS/MS system with a suitable column (e.g., HILIC or ion-pair reversed-phase)

-

This compound standard for calibration curve

Procedure:

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency.

-

Rapidly wash the cells with cold PBS to remove extracellular metabolites.

-

Quench metabolism by adding the cold extraction solvent directly to the culture plate/flask.

-

-

Metabolite Extraction:

-

Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Add a known amount of the internal standard to each sample.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation and metabolite extraction.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the intracellular metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent compatible with the LC mobile phase.

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate this compound from other metabolites using an appropriate chromatographic method.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode, monitoring specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Generate a calibration curve using the this compound standard.

-

Quantify the concentration of this compound in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.

-

Normalize the final concentration to the cell number or total protein content of the original sample.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of this compound in pyrimidine metabolism and a typical experimental workflow for studying enzyme kinetics.

Caption: The Pyrimidine Salvage Pathway highlighting the central role of this compound.

Caption: A generalized workflow for determining enzyme kinetic parameters.

Conclusion and Future Directions

This compound is an indispensable intermediate in pyrimidine metabolism, connecting the salvage of nucleosides to central carbon metabolism through the pentose phosphate pathway. The enzymes that govern its production and consumption, thymidine phosphorylase and uridine phosphorylase, are significant targets for therapeutic intervention in cancer and other diseases. The quantitative data and detailed experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the intricacies of this pathway. Future research should focus on elucidating the precise regulatory mechanisms that control the flux of this compound in different cellular contexts and disease states. Moreover, the development of more specific and potent inhibitors for the key enzymes will continue to be a promising avenue for the development of novel therapeutics. The continued application of advanced analytical techniques, such as metabolomics and flux analysis, will undoubtedly provide deeper insights into the dynamic role of this compound in cellular physiology and pathology.

References

- 1. Uridine phosphorylase - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidine phosphorylase - Wikipedia [en.wikipedia.org]

- 6. Methods for the determination of intracellular levels of ribose phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics mechanism and regulation of native human hepatic thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thymidine phosphorylase activity of platelet-derived endothelial cell growth factor is responsible for endothelial cell mitogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of uridine phosphorylase from Giardia lamblia by pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Ribose-1-Phosphate at the Crossroads of Nucleoside Salvage and the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose-1-phosphate (R1P), while not a direct intermediate of the canonical Pentose (B10789219) Phosphate (B84403) Pathway (PPP), plays a critical, indirect role in cellular metabolism by linking the purine (B94841) salvage pathway with the PPP's pool of pentose phosphates. This technical guide provides an in-depth exploration of the function of R1P, focusing on its synthesis, its conversion to the central PPP intermediate Ribose-5-phosphate (R5P), and the enzymes governing these transformations. We will present available quantitative data, detail relevant experimental protocols, and discuss the implications of this metabolic nexus for drug development.

Introduction: Beyond the Canonical Pentose Phosphate Pathway

The Pentose Phosphate Pathway is a fundamental metabolic route responsible for generating NADPH and the precursors for nucleotide biosynthesis, primarily Ribose-5-phosphate (R5P)[1]. While the oxidative and non-oxidative branches of the PPP directly manage the flux of glucose-derived carbons, the cell employs additional strategies to maintain its pool of pentose phosphates. One such crucial mechanism is the salvage of purine nucleosides, a process that generates this compound. The subsequent conversion of R1P to R5P provides a vital entry point into the PPP, allowing cells to recycle ribose moieties from degraded nucleic acids and nucleosides, thereby conserving energy and resources. Understanding the dynamics of R1P metabolism is therefore essential for a complete picture of cellular pentose phosphate homeostasis.

The Metabolic Fate of this compound

This compound occupies a key position at the intersection of two major metabolic pathways: the purine salvage pathway and the pentose phosphate pathway.

Generation of this compound from Purine Nucleosides

The primary source of intracellular R1P is the phosphorolytic cleavage of purine nucleosides, a reaction catalyzed by purine nucleoside phosphorylase (PNP) . PNP reversibly breaks the N-glycosidic bond of purine nucleosides like inosine (B1671953) and guanosine, yielding the free purine base and R1P[2][3].

-

Inosine + Phosphate ↔ Hypoxanthine (B114508) + this compound

-

Guanosine + Phosphate ↔ Guanine + this compound

This process is a cornerstone of the purine salvage pathway, allowing the cell to reuse purine bases for nucleotide synthesis[4].

Conversion to Ribose-5-Phosphate: The Link to the Pentose Phosphate Pathway

The connection between the purine salvage pathway and the PPP is forged by the enzyme phosphopentomutase (PPM) . PPM catalyzes the reversible isomerization of R1P to R5P[5]:

-

α-D-Ribose-1-phosphate ↔ D-Ribose-5-phosphate

This reaction directly feeds the ribose salvaged from nucleosides into the PPP pool. R5P can then be utilized for the synthesis of nucleotides and nucleic acids, or it can be converted into other intermediates of the PPP and glycolysis. This interconversion is critical for maintaining cellular nucleotide pools, especially in tissues that have a high rate of nucleic acid turnover or are dependent on salvage pathways[6].

Quantitative Insights into this compound Metabolism

| Parameter | Enzyme | Organism/Tissue | Value | Reference |

| Km for Ribose-5-phosphate | Phosphopentomutase | Thermotoga maritima | 1.2 mM | [2] |

| kcat | Phosphopentomutase | Thermotoga maritima | 185 s-1 | [2] |

| Ki of 5-Iodoribose 1-phosphate | Purine Nucleoside Phosphorylase | Human Erythrocytes | 26 µM | |

| Ki of 5-Iodoribose 1-phosphate | Phosphoglucomutase | Rabbit Muscle | 100 µM | |

| Ki of 5-Iodoribose 1-phosphate | 5'-Methylthioadenosine Phosphorylase | Sarcoma 180 cells | 9 µM | |

| Ki of 5-Iodoribose 1-phosphate | P-Rib-PP Amidotransferase | Sarcoma 180 cells | 49 µM | |

| Ki of 5-Iodoribose 1-phosphate | Hypoxanthine-guanine phosphoribosyltransferase | Sarcoma 180 cells | 465 µM | |

| Ki of 5-Iodoribose 1-phosphate | Adenine phosphoribosyltransferase | Sarcoma 180 cells | 307 µM | |

| Ki of 5-Iodoribose 1-phosphate | Orotate phosphoribosyltransferase-orotidylate decarboxylase | Sarcoma 180 cells | 275 µM |

Experimental Protocols

Assay for Phosphopentomutase Activity

Several methods can be employed to measure the activity of phosphopentomutase. A common approach is a coupled enzyme assay.

Principle:

This assay measures the formation of this compound from Ribose-5-phosphate by coupling the reaction to the purine nucleoside phosphorylase (PNP) reaction. In the presence of excess PNP and a suitable purine base (e.g., hypoxanthine), the R1P produced is consumed to form a nucleoside (e.g., inosine). The consumption of the purine base can be monitored spectrophotometrically.

Reagents:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Ribose-5-phosphate (substrate)

-

Purine nucleoside phosphorylase (coupling enzyme)

-

Hypoxanthine

-

Phosphopentomutase (enzyme to be assayed)

-

Xanthine (B1682287) oxidase (for a colorimetric endpoint)

-

Iodonitrotetrazolium chloride (for a colorimetric endpoint)

-

Quenching solution (e.g., NaOH or HCl)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, R5P, PNP, and hypoxanthine.

-

Initiate the reaction by adding the phosphopentomutase-containing sample.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching solution.

-

The amount of hypoxanthine consumed can be determined by measuring the decrease in absorbance at a specific wavelength (e.g., 290 nm).

-

Alternatively, a colorimetric endpoint can be achieved by adding xanthine oxidase and a suitable chromogenic substrate to measure the remaining hypoxanthine[7].

Workflow for Phosphopentomutase Activity Assay:

Signaling Pathways and Logical Relationships

The interplay between the purine salvage pathway and the pentose phosphate pathway is a tightly regulated process to meet the cell's metabolic demands.

Implications for Drug Development

The enzymes that metabolize this compound, particularly purine nucleoside phosphorylase (PNP) and phosphopentomutase (PPM), represent potential targets for therapeutic intervention.

-

PNP Inhibitors: PNP deficiency in humans leads to a severe T-cell immunodeficiency. This has spurred the development of potent PNP inhibitors for the treatment of T-cell leukemias and lymphomas, as well as for autoimmune diseases. By blocking the degradation of purine nucleosides, these inhibitors can lead to the accumulation of dGTP, which is toxic to T-cells.

-

Targeting Nucleoside Salvage in Cancer: Cancer cells, with their high proliferative rate, have a significant demand for nucleotides. While some cancer cells rely on de novo nucleotide synthesis, others are heavily dependent on salvage pathways. Targeting enzymes like PNP could therefore be a strategy to selectively starve cancer cells of essential precursors for DNA and RNA synthesis.

-

Antiviral and Antiparasitic Agents: Many antiviral and antiparasitic drugs are nucleoside analogs that require intracellular phosphorylation to become active. The enzymes of the nucleoside salvage pathway, including PNP, can play a role in the metabolism of these drugs, influencing their efficacy and toxicity. Understanding the flux of R1P and the activity of PPM in different cell types can inform the design of more selective and effective nucleoside analog drugs.

Conclusion

This compound serves as a critical link between the catabolism of purine nucleosides and the central anabolic pathway of the pentose phosphate pathway. Although not a direct intermediate of the PPP, its efficient conversion to Ribose-5-phosphate by phosphopentomutase allows for the salvage and reutilization of the ribose moiety, contributing to the overall cellular economy of building blocks for nucleic acid synthesis. The enzymes governing the metabolism of this compound are of significant interest to researchers and drug developers, offering potential targets for the treatment of cancers and immunological disorders. Further research, particularly in quantifying the intracellular concentrations and flux of this compound in various physiological and pathological states, will be crucial for fully elucidating its role in cellular metabolism and for exploiting this knowledge for therapeutic benefit.

References

- 1. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]

- 2. Human Metabolome Database: Showing metabocard for Ribose 1-phosphate (HMDB0001489) [hmdb.ca]

- 3. Metabolism of purine nucleotides, regulation, inhibitors, disorders. - WikiLectures [wikilectures.eu]

- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphopentomutase - Wikipedia [en.wikipedia.org]

- 6. Methods for the determination of intracellular levels of ribose phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

Ribose-1-Phosphate: A Lynchpin in Cellular Metabolism and Therapeutic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose-1-phosphate (R1P) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of major biosynthetic and catabolic pathways. Its discovery and subsequent elucidation of its roles have been instrumental in understanding nucleotide salvage, the pentose (B10789219) phosphate (B84403) pathway, and the interconversion of nucleosides. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted significance of R1P in cellular processes. It details the enzymatic reactions governing its metabolism, summarizes key quantitative data, and provides experimental protocols for its study. Furthermore, this guide explores the emerging role of R1P metabolism in disease, particularly in cancer, and its potential as a target for therapeutic intervention.

Discovery and Historical Perspective

The journey to understanding the significance of this compound is intrinsically linked to the pioneering work on nucleoside metabolism. In the mid-20th century, Herman Kalckar's research on nucleoside phosphorylases laid the foundational groundwork. His experiments demonstrated the enzymatic synthesis of a nucleoside from a purine (B94841) base and a ribose-containing compound, which was later identified as this compound.[1] This discovery was a landmark in biochemistry, revealing a reversible reaction that could either break down nucleosides or synthesize them, thus establishing the concept of nucleotide salvage pathways. Kalckar's work, initially focusing on purine nucleoside phosphorylase (PNP), showed that in the presence of inorganic phosphate, nucleosides like inosine (B1671953) and guanosine (B1672433) are phosphorolytically cleaved to yield the corresponding purine base and R1P.[1] This was a crucial step in delineating the metabolic fate of the ribose moiety of nucleosides.

Subsequent research extended these findings to pyrimidine (B1678525) nucleosides, with the characterization of uridine (B1682114) phosphorylase (UP), which catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and R1P. These early discoveries highlighted R1P as a central, activated form of ribose that could be readily utilized by the cell for various anabolic processes.

Biosynthesis and Metabolism of this compound

This compound is primarily generated through the phosphorolytic cleavage of ribonucleosides. The key enzymes responsible for its synthesis are:

-

Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible reaction:

-

Purine Nucleoside + Phosphate ↔ Purine Base + this compound[2]

-

Substrates for PNP include inosine and guanosine.

-

-

Uridine Phosphorylase (UP): This enzyme catalyzes the reversible reaction:

-

Uridine + Phosphate ↔ Uracil + this compound

-

The metabolic fate of R1P is diverse and central to cellular economy:

-

Conversion to Ribose-5-Phosphate (R5P): R1P is readily isomerized to Ribose-5-phosphate (R5P) by the enzyme phosphopentomutase (also known as phosphoribomutase).[3][4] R5P is a critical precursor for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), which is essential for both de novo and salvage pathways of nucleotide biosynthesis.[3]

-

Nucleoside Interconversion: R1P can serve as a ribose donor in the synthesis of new nucleosides from different bases, a reaction also catalyzed by nucleoside phosphorylases in the reverse direction.[5]

-

Entry into Glycolysis: In certain conditions, particularly in the absence of glucose, the ribose moiety from uridine can be salvaged via R1P and the non-oxidative pentose phosphate pathway to fuel glycolysis. This recently described pathway, termed "uridinolysis," highlights the metabolic flexibility conferred by R1P metabolism.[6]

Signaling Pathways and Metabolic Interconnections

The metabolism of this compound is intricately connected to several key cellular pathways.

Quantitative Data

The intracellular concentration of this compound can vary depending on the cell type and metabolic state. The kinetic parameters of the enzymes involved in its metabolism are crucial for understanding the flux through these pathways.

| Parameter | Organism/Tissue | Value | Reference |

| Intracellular Concentration of this compound | |||

| Ehrlich ascites tumor cells (mouse) | 0.15 - 0.2 µmol/ml of cells | [7] | |

| Mouse cells | 49 ± 42 µM | ||

| Rat cells | 64 µM | ||

| Kinetic Parameters of Purine Nucleoside Phosphorylase (PNP) | |||

| Km for Inosine | E. coli | 0.2 mM | |

| Km for Phosphate | E. coli | 0.5 mM | |

| kcat for Guanosine phosphorolysis | Calf spleen | 22 s-1 | |

| Kinetic Parameters of Uridine Phosphorylase (UP) | |||

| Km for Uridine | E. coli | 0.1 mM | |

| Km for Phosphate | E. coli | 0.3 mM | |

| Kinetic Parameters of Phosphopentomutase | |||

| Km for this compound | Bacillus cereus | 0.12 mM | |

| kcat | Bacillus cereus | 130 s-1 |

Experimental Protocols

Chemoenzymatic Synthesis of this compound

A high-yield, scalable synthesis of α-anomerically pure R1P can be achieved through a biocatalytic cascade.[8] This method overcomes the low yields and thermodynamic limitations of previous approaches.

Principle: Guanosine is phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) to guanine (B1146940) and R1P. To drive the reaction to completion, guanine is deaminated to xanthine (B1682287) by a guanine deaminase. The R1P is then purified.[8]

Workflow:

Detailed Methodology:

-

Reaction Setup: Combine guanosine, an excess of phosphate buffer, purine nucleoside phosphorylase, and guanine deaminase in a reaction vessel.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (e.g., 37°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by measuring the decrease in guanosine concentration using High-Performance Liquid Chromatography (HPLC).

-

Purification: Once the reaction is complete, purify the this compound from the reaction mixture. This can be achieved through a series of precipitation and filtration steps.[8] A detailed protocol can be found in Motter et al. (2024).[8]

Quantification of this compound in Cellular Extracts by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of R1P in complex biological matrices. Cells are lysed, and the metabolites are extracted. R1P is then separated by liquid chromatography and detected by tandem mass spectrometry.

Detailed Methodology:

-

Cell Lysis and Metabolite Extraction:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a HILIC or ion-pairing column) for separation.

-

Perform mass spectrometry in negative ion mode, monitoring for the specific precursor-to-product ion transition for R1P.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a pure R1P standard.

-

Quantify the amount of R1P in the samples by comparing their peak areas to the standard curve.

-

Assay of Purine Nucleoside Phosphorylase (PNP) Activity

Principle: The activity of PNP is determined by measuring the rate of conversion of a substrate (e.g., inosine) to its product (hypoxanthine). The formation of hypoxanthine (B114508) can be monitored spectrophotometrically.

Detailed Methodology:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer), the PNP substrate (e.g., inosine), and a coupling enzyme system to detect hypoxanthine formation.

-

Initiation and Measurement: Initiate the reaction by adding the sample lysate to the reaction mixture. Monitor the change in absorbance at a specific wavelength over time, which is proportional to the rate of hypoxanthine production.

-

Calculation: Calculate the PNP activity based on the rate of change in absorbance and the molar extinction coefficient of the product being measured.

Significance in Cellular Processes and Disease

Role in Cancer Metabolism

The metabolism of this compound is often dysregulated in cancer cells to meet their high demand for nucleotides for proliferation and to maintain redox balance.[7][9]

-

Increased Nucleotide Synthesis: Cancer cells can upregulate the pathways that produce R1P to fuel the synthesis of DNA and RNA.

-

Metabolic Reprogramming: In nutrient-deprived environments, such as the tumor microenvironment, cancer cells can utilize alternative nutrients like uridine. The "uridinolysis" pathway allows them to salvage the ribose moiety via R1P to support energy production and survival.[6]

-

Drug Resistance: Alterations in R1P metabolism can contribute to resistance to certain chemotherapeutic agents.

Therapeutic Targeting of R1P Metabolism

The enzymes that regulate R1P levels are attractive targets for drug development, particularly in oncology.

-

Purine Nucleoside Phosphorylase (PNP) Inhibitors: Inhibitors of PNP are being investigated as immunosuppressive agents and for the treatment of certain cancers.[10] By blocking PNP, these inhibitors can lead to the accumulation of its substrates, which can be toxic to specific cell types, such as activated T cells.

-

Uridine Phosphorylase (UP) Inhibitors: Inhibitors of UP can increase the levels of uridine, which can be used to protect normal tissues from the toxicity of fluoropyrimidine-based chemotherapies.[9]

The following diagram illustrates the therapeutic strategies targeting R1P metabolism.

Conclusion

This compound stands as a testament to the elegance and interconnectedness of cellular metabolism. From its discovery as a product of nucleoside phosphorolysis to its emerging roles in cancer metabolism and therapeutic design, R1P continues to be an area of active research. The ability to accurately quantify its levels and the activity of the enzymes that govern its metabolism is crucial for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies. This technical guide provides a solid foundation for researchers and drug development professionals to delve into the multifaceted world of this compound.

References

- 1. Phosphopentomutase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Methods for the determination of intracellular levels of ribose phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Ribose 1-phosphate (HMDB0001489) [hmdb.ca]

- 5. Recycling of alpha-D-ribose 1-phosphate for nucleoside interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribose 1-phosphate metabolism in Ehrlich ascites tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]

Regulating the Hub of Nucleotide Metabolism: An In-depth Guide to Intracellular Ribose-1-Phosphate Concentration

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate regulation of intracellular Ribose-1-phosphate (R1P) concentration has been released today, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper provides a deep dive into the metabolic pathways, enzymatic control, and experimental methodologies surrounding this pivotal molecule in nucleotide synthesis and salvage.

This compound stands at a crucial metabolic crossroads, directly influencing the availability of precursors for DNA and RNA synthesis, as well as cofactors essential for cellular function. A thorough understanding of its regulation is paramount for developing novel therapeutic strategies targeting diseases with dysfunctional nucleotide metabolism, including cancers and autoimmune disorders.

This guide meticulously outlines the synthesis of R1P, primarily through the nucleotide salvage pathway, and its degradation and interconversion with Ribose-5-phosphate (R5P). It provides a detailed examination of the key enzymes governing these processes, with a particular focus on Purine (B94841) Nucleoside Phosphorylase (PNP) and Phosphopentomutase (PPM).

Core Metabolic Pathways and Their Regulation

The intracellular concentration of R1P is dynamically controlled by its synthesis from nucleosides via the salvage pathway and its interconversion with R5P, a key component of the pentose (B10789219) phosphate (B84403) pathway.

R1P Synthesis via the Nucleotide Salvage Pathway:

The primary route for R1P generation is the phosphorolytic cleavage of ribonucleosides, catalyzed by nucleoside phosphorylases. Purine nucleoside phosphorylase (PNP) and uridine (B1682114) phosphorylase (UP) are central to this process.[1][2]

-

Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible reaction:

-

Purine Nucleoside + Phosphate <=> Purine Base + this compound[1]

-

For example, inosine (B1671953) is converted to hypoxanthine (B114508) and R1P, while guanosine (B1672433) is converted to guanine (B1146940) and R1P.[1]

-

-

Uridine Phosphorylase (UP): Similarly, UP salvages pyrimidine (B1678525) bases:

-

Uridine + Phosphate <=> Uracil (B121893) + this compound

-

The R1P generated from these reactions can then be utilized for the synthesis of other nucleosides or be converted to R5P.[3][4]

Interconversion of R1P and R5P:

Phosphopentomutase (PPM) mediates the reversible isomerization of R1P to R5P:

-

This compound <=> Ribose-5-Phosphate[5]

This reaction is critical as it connects the nucleotide salvage pathway with the pentose phosphate pathway, allowing the ribose moiety to be directed either towards nucleotide synthesis (via PRPP) or catabolic pathways.

Enzymatic Regulation: A Multi-layered Control System

The activity of the key enzymes involved in R1P metabolism is tightly regulated through allosteric mechanisms and, in some cases, at the transcriptional level. This ensures that the supply of R1P is matched with the cell's metabolic demands.

Purine Nucleoside Phosphorylase (PNP) Regulation:

Bovine spleen PNP exhibits complex allosteric regulation. With its substrate inosine, it displays positive cooperativity at physiological concentrations and negative cooperativity at higher concentrations.[6] The enzyme is also sensitive to the presence of reducing thiols.[6] Notably, PNP is inhibited by pyrimidine nucleotides such as CTP and UTP, as well as by 5-phosphoribosyl-1-pyrophosphate (PRPP).[6]

Phosphopentomutase (PPM) Regulation:

Prokaryotic phosphopentomutases, which belong to the alkaline phosphatase superfamily, require activation through phosphorylation of a threonine residue in the active site.[7] This activation is facilitated by the small molecule activator α-D-glucose 1,6-bisphosphate.[7][8] The activity of PPM is also dependent on the presence of divalent cations like Mn²⁺.[7]

Quantitative Insights: Enzyme Kinetics

A summary of the kinetic parameters for key enzymes in R1P metabolism is presented below. These values are essential for computational modeling of metabolic pathways and for understanding the efficiency of these enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Organism/Tissue | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Inosine | Varies with conc. | - | Bovine Spleen | [6] |

| Purine Nucleoside Phosphorylase (PNP) | Guanosine | - | - | Bovine Spleen | [6] |

| Purine Nucleoside Phosphorylase (PNP) | 5-Iodoribose 1-phosphate (inhibitor) | Ki = 26 | - | Human Erythrocytes | [9] |

| Phosphopentomutase (PPM) | Ribose 5-phosphate | - | - | Bacillus cereus | [7] |

| Phosphoglucomutase | 5-Iodoribose 1-phosphate (inhibitor) | Ki = 100 | - | Rabbit Muscle | [9] |

Note: '-' indicates that specific values were not provided in the cited sources under comparable units.

Visualizing the Network: Signaling and Metabolic Pathways

To provide a clear visual representation of the complex interactions governing R1P concentration, the following diagrams have been generated using the DOT language.

Experimental Protocols for Key Experiments

Accurate measurement of R1P and the activity of its metabolizing enzymes is crucial for research in this field. This section provides detailed methodologies for key experiments.

Measurement of Intracellular this compound

While a standardized protocol for specifically measuring intracellular R1P is not universally established, methods for analyzing intracellular nucleotides and sugar phosphates can be adapted. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Protocol: HPLC-based Quantification of Intracellular R1P

-

Cell Lysis and Extraction:

-

Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells by adding a suitable extraction buffer (e.g., 0.5 M perchloric acid) and vortexing vigorously.

-

Incubate on ice for 15-30 minutes to ensure complete lysis and protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the metabolites.

-

Neutralize the extract with a suitable base (e.g., KOH) and remove the precipitate by centrifugation.

-

-

HPLC Analysis:

-

Use a strong anion-exchange (SAX) column for separation.

-

Employ a gradient elution with a low concentration phosphate buffer (e.g., KH₂PO₄) at a low pH and a high concentration phosphate buffer at a higher pH.

-

Monitor the eluate using a UV detector at a wavelength of 254 nm.

-

Quantify the R1P peak by comparing its area to a standard curve generated with known concentrations of R1P.

-

Enzyme Activity Assays

Protocol: Purine Nucleoside Phosphorylase (PNP) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits.[10][11][12]

-

Sample Preparation:

-

Tissue: Homogenize ~100 mg of tissue in 300 µl of cold PNP Assay Buffer containing a protease inhibitor cocktail. Centrifuge to clarify the lysate.[10]

-

Cells: Resuspend 1-5 x 10⁶ cells in 150-300 µl of cold PNP Assay Buffer with protease inhibitors. Disrupt the cells by pipetting or sonication and clarify by centrifugation.[13]

-

-

Assay Procedure:

-

Prepare a reaction mix containing PNP Assay Buffer, a developer enzyme mix (which converts hypoxanthine to a detectable product like uric acid), and the substrate (inosine).

-

Add 2-50 µl of the sample lysate to a 96-well plate. Include a positive control (purified PNP) and a background control (assay buffer without lysate).

-

Initiate the reaction by adding the reaction mix to all wells.

-

Measure the absorbance at 293 nm (for uric acid formation) in a kinetic mode for at least 30 minutes at room temperature.[10]

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time for each sample.

-

Subtract the rate of the background control from the sample rates.

-

Use a standard curve prepared with a known concentration of the product (e.g., hypoxanthine or uric acid) to convert the absorbance change into enzymatic activity (e.g., in µU/mg of protein).

-

Protocol: Phosphopentomutase (PPM) Activity Assay (Coupled Enzyme Assay)

This assay couples the production of R1P from R5P to the PNP-catalyzed conversion of hypoxanthine to inosine, which can be monitored by the consumption of hypoxanthine.[8]

-

Reagents:

-

Assay Buffer: e.g., 25 mM Tris-HCl, pH 8.0, with 0.1 mM MnCl₂.

-

PPM enzyme (the sample to be tested).

-

Human purine nucleoside phosphorylase (PNP) (catalytic excess).

-

Hypoxanthine.

-

Ribose-5-phosphate (substrate).

-

Glucose-1,6-bisphosphate (activator).

-

Quenching solution: e.g., 2 M NaOH.

-

Neutralizing solution: e.g., 2 M HCl.

-

-

Assay Procedure:

-

Pre-activate the PPM sample with glucose-1,6-bisphosphate.

-

In a 96-well plate, combine the assay buffer, activated PPM, PNP, and hypoxanthine.

-

Initiate the reaction by adding ribose-5-phosphate.

-

Incubate at room temperature for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding the quenching solution.

-

Neutralize the reaction.

-

Determine the amount of hypoxanthine consumed using a suitable detection method, such as a colorimetric assay involving xanthine (B1682287) oxidase.[8]

-

-

Data Analysis:

-

Calculate the amount of hypoxanthine consumed by subtracting the final concentration from the initial concentration.

-

Relate the amount of hypoxanthine consumed to the activity of PPM, expressed as units of enzyme activity.

-

Implications for Drug Development

The central role of R1P metabolism in nucleotide synthesis makes the enzymes in this pathway attractive targets for therapeutic intervention. For instance, inhibitors of PNP are being investigated for the treatment of T-cell proliferative disorders and autoimmune diseases, as PNP deficiency leads to an accumulation of deoxyguanosine, which is toxic to T-lymphocytes.[11] A deeper understanding of the regulation of R1P concentration will undoubtedly pave the way for the development of more specific and effective drugs targeting these critical metabolic pathways.

This technical guide serves as a foundational resource for researchers aiming to unravel the complexities of R1P metabolism and leverage this knowledge for the advancement of human health.

References

- 1. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 2. P. aeruginosa Metabolome Database: this compound (PAMDB000637) [pseudomonas.umaryland.edu]

- 3. Ribose 1-phosphate and inosine activate uracil salvage in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recycling of alpha-D-ribose 1-phosphate for nucleoside interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for the determination of intracellular levels of ribose phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric regulation of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacillus cereus Phosphopentomutase Is an Alkaline Phosphatase Family Member That Exhibits an Altered Entry Point into the Catalytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular differences between a mutase and a phosphatase: Investigations of the activation step in Bacillus cereus phosphopentomutase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Iodoribose 1-phosphate, an analog of ribose 1-phosphate. Enzymatic synthesis and kinetic studies with enzymes of purine, pyrimidine, and sugar phosphate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. content.abcam.com [content.abcam.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analysis and Chemical Properties of α-D-Ribose-1-phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Ribose-1-phosphate (R1P) is a pivotal intermediate in cellular metabolism, playing a crucial role in the salvage of nucleosides and the pentose (B10789219) phosphate (B84403) pathway.[1][2] Its unique structural features and chemical properties, including its inherent instability, dictate its biological function and make it a molecule of significant interest in various fields, including enzymology, metabolic studies, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis, chemical properties, and relevant experimental methodologies pertaining to R1P, tailored for researchers, scientists, and professionals in drug development.

Structural Analysis of α-D-Ribose-1-phosphate

α-D-Ribose-1-phosphate is the 1-phospho derivative of α-D-ribose.[3] The anomeric phosphate group is key to its role as a ribosyl donor in various enzymatic reactions.

Molecular Structure

The fundamental structural details of α-D-Ribose-1-phosphate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁O₈P | [3] |

| Molecular Weight | 230.11 g/mol | [3] |

| IUPAC Name | [(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate | [3] |

| CAS Number | 14075-00-4 | [4] |

| ChEBI ID | CHEBI:16300 | [3] |

Spectroscopic Data

Spectroscopic methods are essential for the characterization of R1P.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR data are available in metabolomics databases. These predictions can serve as a guide for the interpretation of experimental spectra.[6][7]

-

Mass Spectrometry (MS): Mass spectral data for R1P is available, often acquired using techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). The precursor ion [M-H]⁻ is observed at m/z 229.1.[8]

Chemical Properties of α-D-Ribose-1-phosphate

The chemical behavior of R1P is largely influenced by its phosphate group and the inherent reactivity of the ribose sugar.

Acidity

The phosphate group imparts acidic properties to the molecule. The predicted pKa for the strongest acidic proton is approximately 1.16.[9][10]